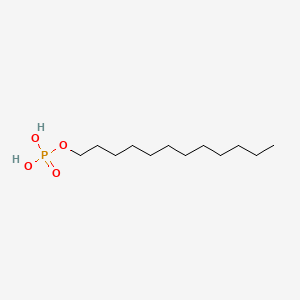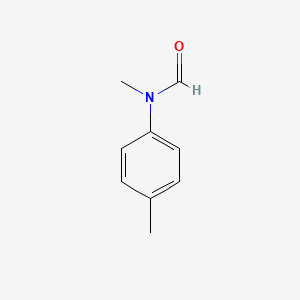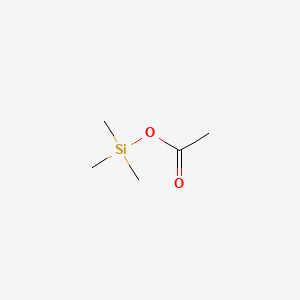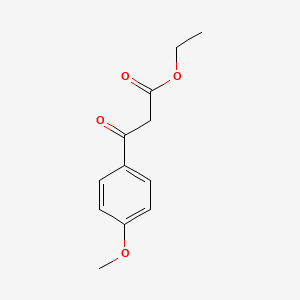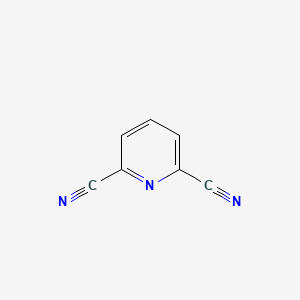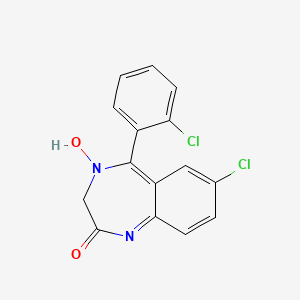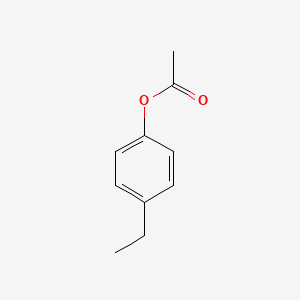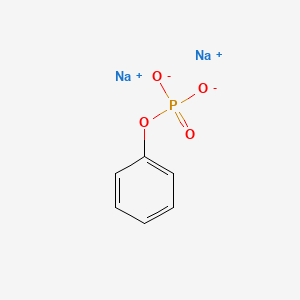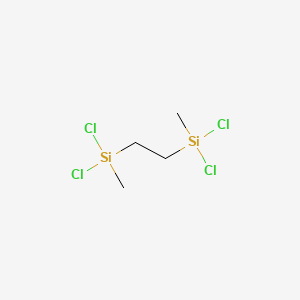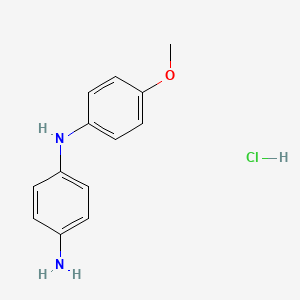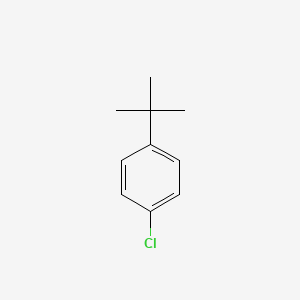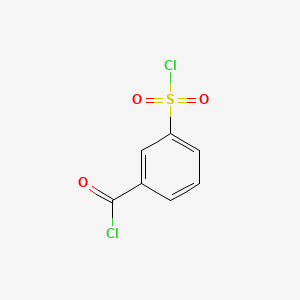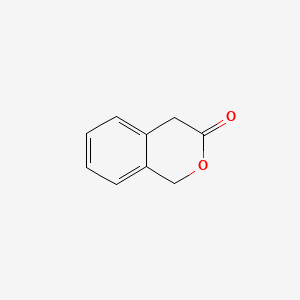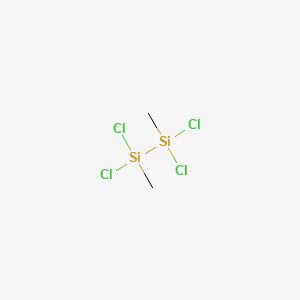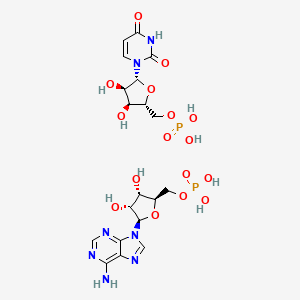
Poly A-U
Übersicht
Beschreibung
Poly A-U: An Overview Poly A-U, also known as polyadenylic-polyuridylic acid, is a synthetic double-stranded RNA molecule that has been widely used in scientific research. It is composed of alternating adenine and uracil nucleotides, which are linked together by phosphodiester bonds. Poly A-U is an important tool in molecular biology, as it can be used to study gene expression, RNA interference, and other cellular processes. Synthesis Method Poly A-U can be synthesized in the laboratory using chemical or enzymatic methods. Chemical synthesis involves the use of nucleotide building blocks, which are joined together using chemical reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes that can catalyze the formation of phosphodiester bonds between nucleotides. Both methods have their advantages and disadvantages, and the choice of synthesis method depends on the specific research application. Scientific Research Application Poly A-U has a wide range of applications in scientific research. One of its most important uses is in the study of RNA interference (RNAi), a process by which gene expression is regulated by small RNA molecules. Poly A-U can be used to trigger RNAi by introducing double-stranded RNA into cells, which is then processed into small interfering RNAs (siRNAs) that can target specific genes for degradation. Poly A-U can also be used to study the mechanism of action of RNA-binding proteins, which play important roles in post-transcriptional regulation of gene expression. By binding to poly A-U, these proteins can affect the stability, localization, and translation of target mRNAs. Mechanism of Action The mechanism of action of poly A-U is based on its ability to mimic the structure of double-stranded RNA, which is recognized by cellular proteins involved in RNA processing and regulation. When introduced into cells, poly A-U can be recognized by the enzyme Dicer, which cleaves it into siRNAs that can target specific genes for degradation. Poly A-U can also be recognized by other RNA-binding proteins, which can affect the stability and translation of target mRNAs. Biochemical and Physiological Effects Poly A-U can have a variety of biochemical and physiological effects on cells, depending on the specific research application. For example, when introduced into cells, poly A-U can trigger RNAi, leading to the degradation of specific target mRNAs. This can result in changes in gene expression and cellular phenotype. Poly A-U can also affect the stability and translation of target mRNAs by binding to RNA-binding proteins. This can result in changes in protein expression and cellular function. Advantages and Limitations for Lab Experiments Poly A-U has several advantages for lab experiments, including its ability to trigger RNAi and its versatility in studying RNA-binding proteins. It is also relatively easy to synthesize in the laboratory, and can be modified to include specific functional groups or modifications. However, poly A-U also has some limitations for lab experiments. For example, it can be difficult to deliver into cells, and can be rapidly degraded by cellular nucleases. It can also have off-target effects, leading to unintended changes in gene expression or cellular function. Future Directions There are several future directions for the use of poly A-U in scientific research. One area of focus is the development of more efficient delivery methods, such as nanoparticles or liposomes, that can protect poly A-U from degradation and improve its uptake into cells. Another area of focus is the development of new modifications or functional groups that can enhance the specificity or activity of poly A-U. For example, modifications that improve its stability or targeting specificity could be useful for studying specific gene targets or cellular processes. Overall, poly A-U is an important tool in molecular biology, with a wide range of applications in scientific research. Its ability to trigger RNAi and study RNA-binding proteins make it a valuable resource for understanding gene expression and cellular regulation.
Wissenschaftliche Forschungsanwendungen
Immunopharmacological Activities and Antitumor Effects
Poly A-U, consisting of the twin-chain RNA polymers polyadenylic and polyuridylic acids, demonstrates significant immunopharmacological activities impacting both humoral and cellular components of the immune response. It has exhibited notable antitumor effects, with over 1,000 individuals administered this compound safely. Specifically, its beneficial effects have been documented in patients with surgically treated breast cancer post-radiotherapy and in gastric cancer patients in conjunction with chemotherapy (Tursz, Morin, Paillette, & Johnson, 1990).
Interference with Tolerance Induction
Poly A-U interferes with the induction of tolerance to protein antigens in mice. Administering poly A-U simultaneously or within a few hours after the injection of a tolerogenic antigen prevented the establishment of tolerance. This effect diminishes when poly A-U is administered much earlier or later than the tolerogen (Kong & Capanna, 1974).
Physicochemical Behavior
Poly A-U, under certain conditions, undergoes conversion from a two-stranded complex to a three-strand complex, with implications in molecular biology and biochemistry. This transition, influenced by temperature and ionic concentration, highlights the complex's dynamic physicochemical behavior (Stevens & Felsenfeld, 1964).
Antiviral Properties Against HIV
Poly A-U has demonstrated significant antiviral activity against HIV-1 and HIV-2 in cell cultures. It delays the development of HIV-specific cytopathic effects and reduces virus production. Its inhibitory action appears to be at the level of viral entry into cells, highlighting its potential as an antiviral drug (Laurent-Crawford, Krust, Deschamps de Paillette, Montagnier, & Hovanessian, 1992).
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHQOKIMNKUEF-ZLOOHWKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-19-8, 24936-38-7, 24936-34-3 | |
| Record name | 5′-Adenylic acid, polymer with 5′-uridylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(A)-poly(U) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Adenylic acid, homopolymer, complex with 5′-uridylic acid homopolymer (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50179654 | |
| Record name | Poly A-U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 32741 | |
CAS RN |
24936-38-7 | |
| Record name | Poly A-U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



